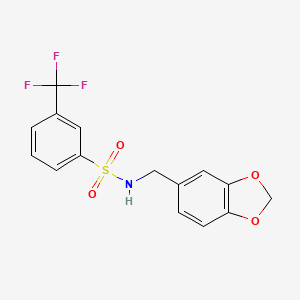

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4S/c16-15(17,18)11-2-1-3-12(7-11)24(20,21)19-8-10-4-5-13-14(6-10)23-9-22-13/h1-7,19H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSVRCSFAVEJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole and trifluoromethylbenzenesulfonamide intermediates. Common synthetic routes include:

Formation of Benzodioxole Intermediate: This step involves the cyclization of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the trifluoromethylbenzenesulfonamide under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting specific enzymes and receptors.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Benzenesulfonamide Ring

The benzene ring’s substitution pattern critically impacts pharmacological activity. Key analogs include:

- N-(1,3-Benzodioxol-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide (CAS: 667912-54-1): Features 3-chloro and 4-fluoro substituents instead of -CF₃.

- N-Cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide : Retains the -CF₃ group but replaces the benzodioxolylmethyl with a cyclopropylamine. This analog demonstrated high COL3A1 inhibitory activity, suggesting the -CF₃ group enhances enzyme interaction .

- N-(2-Cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide: Introduces a cyanoethyl group, which may improve solubility but reduce membrane permeability compared to the benzodioxolylmethyl group .

Table 1: Substituent Effects on Key Analogs

Variations in the Sulfonamide Nitrogen Substituent

The benzodioxolylmethyl group distinguishes the target compound from other sulfonamides:

- Capsaicin Analog (N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide): Lacks the -CF₃ group but shares the benzodioxolylmethyl moiety.

- Oxadiazole Derivatives (e.g., 2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide) : Replaces the sulfonamide linkage with an oxadiazole ring, which may alter conformational flexibility and target selectivity .

COL3A1 Inhibition

The target compound’s structural analogs with -CF₃ substituents (e.g., N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide) showed enhanced COL3A1 inhibitory activity, a collagen gene implicated in cancer metastasis . The -CF₃ group’s electron-withdrawing nature likely strengthens hydrogen bonding or hydrophobic interactions with the enzyme’s active site.

Binding Affinity and Substituent Positioning

Evidence from N′-3-(trifluoromethyl)phenyl derivatives highlights that substituent position significantly affects binding. For instance, a 5-trifluoromethyl group reduced affinity at the PCP binding site, whereas 3-CF₃ (as in the target compound) may occupy a sterically and electronically favorable position .

Metabolic and Pharmacokinetic Considerations

The benzodioxole ring enhances metabolic stability by resisting oxidative degradation, a feature shared with capsaicin analogs .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C15H11F4NO4S

- Molecular Weight: 377.3 g/mol

- IUPAC Name: N-(1,3-benzodioxol-5-ylmethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide

The compound features a benzodioxole ring and a sulfonamide group, which are critical for its biological activity. The presence of trifluoromethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate cellular pathways involved in cancer progression:

- Microtubule Assembly Modulation : The compound interacts with microtubules, which are essential for cell division. This interaction can disrupt normal mitotic processes, leading to apoptosis in cancer cells.

- Apoptosis Induction : Studies have shown that this compound can induce programmed cell death in various cancer cell lines, including MCF7 breast cancer cells, where it demonstrated significant cytotoxicity with an IC50 value of 32 µM .

- Enzyme Interaction : It is believed that the compound influences several enzymes and signaling pathways that regulate cell growth and survival.

In Vitro Studies

Several studies have been conducted to evaluate the cytotoxic effects of this compound:

- Cytotoxicity : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 32 |

| A549 | 45 |

| HeLa | 50 |

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

- Dosage Effects : Research indicates that dosage significantly affects the efficacy and safety profile of the compound. Higher doses resulted in increased apoptosis in tumor tissues.

Case Studies

A notable case study involved the synthesis and characterization of this compound as an analogue of capsaicin. This study aimed to explore its anticancer properties by modifying the capsaicin structure to enhance bioactivity:

- Synthesis Method : The compound was synthesized using a multi-step reaction involving the formation of a benzodioxole intermediate followed by sulfonamide coupling .

Experimental Setup

The experimental setup included:

- Synthesis : Conducted under controlled conditions to ensure purity.

- Characterization : Utilized techniques such as NMR and X-ray crystallography to confirm structural integrity.

Future Directions

Further research is warranted to explore:

- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.

- Clinical Trials : Potential transition to clinical trials for evaluating therapeutic efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.